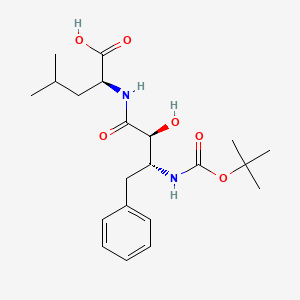
E3 ligase Ligand 9
Übersicht
Beschreibung
E3 ligase Ligand 9 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying the ubiquitination process and developing new synthetic methodologies.
Biology: Helps in understanding the regulation of protein degradation and its role in cellular processes.
Medicine: Potential therapeutic applications in targeting specific proteins for degradation in diseases such as cancer.
Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for drug discovery.
Wirkmechanismus
Target of Action
E3 Ligase Ligand 9 is a ligand for E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in almost all life activities of eukaryotes and might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
this compound, as part of a proteolysis-targeting chimera (PROTAC), induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Biochemical Pathways
The ubiquitin-proteasome system (UPS) is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
These include the efficiency of ubiquitin transfer within the ternary complex as determined by the spatial orientation and alignment of the E3 ligase and the target protein, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome, along with any opposition from deubiquitinase activity .
Result of Action
The action of this compound results in the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process is crucial for maintaining cellular homeostasis by regulating the levels of protein expression . It’s also involved in the regulation of various biological processes and cellular responses to stress signals associated with cancer development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome can be influenced by the cellular environment .
Safety and Hazards
Zukünftige Richtungen
The discovery of various E3 ligase ligands has been spotlighted to improve the current PROTAC technology . Future strategies undertaken that invoke either target-based screening or phenotypic-based approaches, including the use of DNA-encoded libraries (DELs), display technologies and cyclic peptides, smaller molecular glue degraders, and covalent warhead ligands .
Biochemische Analyse
Biochemical Properties
E3 ligase Ligand 9 is involved in biochemical reactions by interacting with E3 ubiquitin ligase. This interaction facilitates the transfer of ubiquitin from E2 conjugating enzymes to target proteins, marking them for degradation by the proteasome. This compound specifically binds to the E3 ubiquitin ligase, forming a complex that enhances the ubiquitination process. This ligand can be used to design PROTACs, which induce the degradation of cancer-promoting proteins through ubiquitination .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of target proteins. This ligand affects cell signaling pathways, gene expression, and cellular metabolism by regulating the levels of specific proteins. For example, this compound can target oncogenic proteins for degradation, thereby inhibiting cancer cell proliferation and survival. The modulation of protein levels by this compound can lead to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to E3 ubiquitin ligase, which facilitates the ubiquitination of target proteins. This process begins with the activation of ubiquitin by E1 activating enzymes, followed by its transfer to E2 conjugating enzymes. This compound then binds to the E3 ubiquitin ligase, forming a complex that transfers ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for sustained ubiquitination and degradation of target proteins. Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can have lasting effects on cellular function by continuously promoting the degradation of specific proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At high doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. Studies have identified threshold doses at which this compound exhibits optimal efficacy with minimal side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. This ligand interacts with enzymes and cofactors involved in the ubiquitination process, such as E1 activating enzymes and E2 conjugating enzymes. By promoting the ubiquitination and degradation of specific proteins, this compound can influence metabolic flux and metabolite levels within cells. This regulation of protein turnover is essential for maintaining cellular homeostasis and responding to various stimuli .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can affect its activity and function, as it needs to be present in the right location to interact with E3 ubiquitin ligase and target proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This ligand may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles. The subcellular localization of this compound ensures that it can effectively interact with E3 ubiquitin ligase and promote the ubiquitination of target proteins. This precise localization is essential for the ligand’s role in regulating protein degradation and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand. Common steps include:
- Formation of the core structure through cyclization or condensation reactions.
- Introduction of functional groups via substitution or addition reactions.
- Final coupling with the E3 ligase binding moiety using amide bond formation or other coupling reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: E3-Ligase-Ligand 9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Zugabe von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen variieren je nach den beteiligten funktionellen Gruppen, aber gängige Reagenzien sind Halogenide und Nucleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führt .
4. Wissenschaftliche Forschungsanwendungen
E3-Ligase-Ligand 9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung des Ubiquitinierungs-Prozesses und zur Entwicklung neuer Synthesemethoden.
Biologie: Hilft beim Verständnis der Regulierung des Proteinabbaus und seiner Rolle in zellulären Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei der gezielten Degradierung spezifischer Proteine bei Krankheiten wie Krebs.
5. Wirkmechanismus
E3-Ligase-Ligand 9 übt seine Wirkung aus, indem es an E3-Ubiquitin-Ligasen bindet und so den Transfer von Ubiquitin an Substratproteine erleichtert. Diese Bindung induziert eine Konformationsänderung in der Ligase, steigert ihre Aktivität und fördert die Ubiquitinierung von Zielproteinen. Die ubiquitinierten Proteine werden dann vom Proteasom erkannt und abgebaut, was zu einer Verringerung ihrer zellulären Konzentration führt .
Ähnliche Verbindungen:
Cereblon-Ligand: Ein weiterer E3-Ligase-Ligand, der in der PROTAC-Technologie verwendet wird.
Von-Hippel-Lindau-Ligand: Wird häufig in Studien zur gezielten Proteindegradation verwendet.
Mouse Double Minute 2 Homolog Ligand: An der Regulation des Tumorsuppressoreiweißes p53 beteiligt.
Einzigartigkeit: E3-Ligase-Ligand 9 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für bestimmte E3-Ligasen, was es zu einem wertvollen Werkzeug für die gezielte Proteindegradation macht. Seine einzigartige chemische Struktur ermöglicht die Entwicklung neuer Therapeutika mit verbesserter Wirksamkeit und reduzierten Off-Target-Effekten .
Vergleich Mit ähnlichen Verbindungen
Cereblon Ligand: Another E3 ligase ligand used in PROTAC technology.
Von Hippel-Lindau Ligand: Commonly used in targeted protein degradation studies.
Mouse Double Minute 2 Homolog Ligand: Involved in the regulation of the p53 tumor suppressor protein.
Uniqueness: E3 ligase Ligand 9 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure allows for the development of novel therapeutic agents with improved efficacy and reduced off-target effects .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADKYKXROHIAB-IKGGRYGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


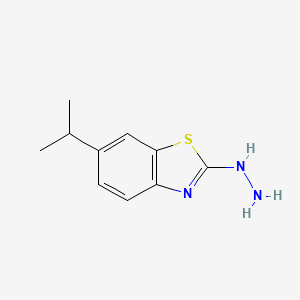
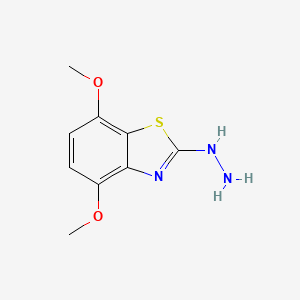
![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate](/img/structure/B3161735.png)
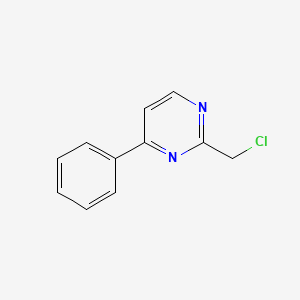

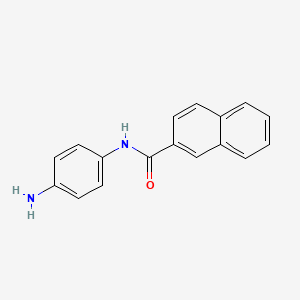

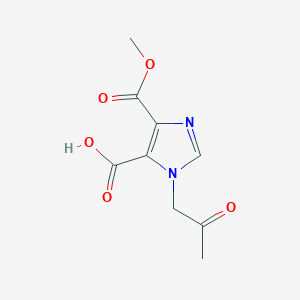
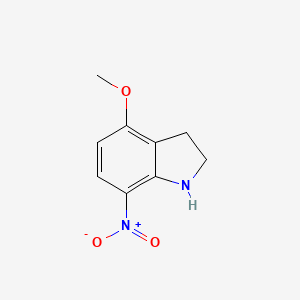



![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
